1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
Description
1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (CAS: EN300-4533228, molecular formula: C₁₀H₁₁F₃O₂, molecular weight: 220.192) is a fluorinated diol derivative characterized by a trifluoromethyl (-CF₃) group attached to the phenyl ring at the meta position . This compound is structurally distinct due to the strong electron-withdrawing nature of the -CF₃ group, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. It serves as a key intermediate in pharmaceutical and materials science, particularly in synthesizing bioactive molecules or functional polymers .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-6,9,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSOFZWSJBJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935862 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15814-25-2 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15814-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Trifluoromethylphenyl)-1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015814252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The mechanism proceeds via a radical anion intermediate (ketyl radical) generated through single-electron reduction of the carbonyl group. Two ketyl radicals couple to form a 1,2-diolate intermediate, which is subsequently protonated to yield the vicinal diol. For this compound, the starting material is typically 3-(trifluoromethyl)acetophenone . The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating the reduction step.
Laboratory-Scale Procedure
A modified protocol from photo-catalyst-free pinacol couplings demonstrates high efficiency:
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Reaction Setup : 3-(Trifluoromethyl)acetophenone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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Reduction : Magnesium turnings (20 mmol) are added, and the mixture is stirred at 0°C for 4 hours.
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Quenching : The reaction is quenched with 2 N HCl, followed by extraction with ethyl acetate.
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Purification : The crude product is purified via flash column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding this compound as a white solid (99% yield).
Key Parameters:
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Temperature : 0°C to prevent over-reduction.
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Solvent : THF enhances solubility of magnesium and stabilizes ketyl intermediates.
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Catalyst : Magnesium provides a cost-effective electron source compared to transition metals.
Alternative Synthetic Approaches
While the pinacol coupling dominates, other methods have been explored for specialized applications:
Electrochemical Reduction
Electrochemical pinacol coupling eliminates the need for stoichiometric reductants. Using a platinum cathode and sacrificial anode, 3-(trifluoromethyl)acetophenone undergoes reduction at −1.2 V (vs. Ag/AgCl). This method achieves 85–90% yields but requires specialized equipment.
Enzymatic Catalysis
Preliminary studies using alcohol dehydrogenases demonstrate selective diol formation under mild conditions. However, the -CF₃ group’s steric bulk limits enzyme-substrate compatibility, resulting in moderate yields (50–60%).
Comparative Analysis of Methods
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:
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Catalyst Recycling : Magnesium shavings are reused after filtration, reducing waste.
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Solvent Recovery : THF is distilled and recycled, lowering environmental impact.
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Process Monitoring : In-line FTIR ensures real-time tracking of ketyl radical formation.
Challenges and Optimization Strategies
Byproduct Formation
Over-reduction to 1-[3-(trifluoromethyl)phenyl]propan-1-ol is minimized by:
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Strict temperature control (0–5°C).
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Limiting reaction time to 6 hours.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-[3-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol has been investigated for its potential neuroprotective properties. It has shown efficacy in reducing apoptosis in cerebellar granule neurons (CGNs), suggesting applications in neurodegenerative disease therapies.
Case Study: Neuroprotective Effects
A study demonstrated that this compound significantly reduced low potassium-induced apoptosis in CGNs through modulation of biochemical pathways, indicating its potential as a therapeutic agent against neurodegeneration .
Biochemistry
The compound serves as a chiral building block for synthesizing neuroprotective agents. Its interactions with enzymes have been studied to explore its pharmacological properties.
Example Application
- Synthesis of Neuroprotective Compounds : The compound is used as a precursor in the synthesis of neuroprotective agents such as ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which has shown promising results in biotransformation studies .
Agricultural Science
Research has indicated that derivatives of this compound exhibit gibberellin-like activity, crucial for plant growth and development.
Case Study: Plant Growth Regulation
A derivative was tested at a concentration of 0.1 μM and demonstrated significant promoting activity on hypocotyl elongation and rice germination, suggesting its application as a plant growth regulator .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol : The -CF₃ group increases electrophilicity, making the compound resistant to oxidation and enzymatic degradation. This property is advantageous in drug design for prolonged activity .
- 3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol (Compound 4, ) : Contains a hydroxy (-OH) and methoxy (-OCH₃) group, which are electron-donating. These groups enhance solubility in polar solvents but reduce lipid membrane permeability compared to the -CF₃ analog .
- 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propane-1,2-diol (Compound 25, ) : Features a diazirinyl group (-N₂-) in addition to -CF₃. This modification introduces photoreactivity, enabling applications in photoaffinity labeling for biochemical studies .
Positional Isomerism
- 1-(3-Methoxy-4-hydroxy-phenyl)-propan-1,2-diol (Compound 8, ) : The -OCH₃ and -OH groups at the 3- and 4-positions of the phenyl ring alter hydrogen-bonding capacity and acidity compared to the meta -CF₃ derivative. This impacts interactions with biological targets .
Variations in the Diol Backbone
Diol Position (1,2 vs. 1,3)
Ether vs. Aryl Substitution
- 3-(sec-Butoxy)propane-1,2-diol () : An ether-linked substituent increases hydrophilicity but lacks the aromatic π-system present in the target compound, limiting its use in aromatic stacking interactions .

- 3-((4-(Trifluoromethyl)benzyl)oxy)propane-1,2-diol (Compound 1f, ) : The benzyloxy group introduces a spacer between the -CF₃ phenyl and diol, altering steric effects and solubility profiles .
Heterocyclic Derivatives
- 3-(Imidazol-1-yl)propane-1,2-diol (): The imidazole ring confers basicity and metal-coordinating ability, enabling applications in catalysis or metallodrugs. This contrasts with the purely aromatic and non-basic nature of the target compound .
- Levodropropizine (3-(4-Phenylpiperazin-1-yl)propane-1,2-diol, ) : The piperazine moiety enhances CNS penetration, explaining its antitussive activity. The -CF₃ analog may exhibit different pharmacokinetics due to increased lipophilicity .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (CAS Number: 15814-25-2) is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, linked to a propane-1,2-diol moiety. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and enzyme interactions. This article explores its biological activity, synthesis, and applications in various fields.
- Molecular Formula : C10H11F3O2
- Molecular Weight : 224.19 g/mol
- Structure : The trifluoromethyl group imparts unique electronic properties that enhance the compound's reactivity and biological activity.
This compound operates primarily through:
- Covalent Bond Formation : The trifluoromethyl ketone structure allows it to form covalent bonds with biological targets, inhibiting their function.
- Neuroprotective Effects : It has shown in vitro neuroprotective activity against low potassium-induced apoptosis in cerebellar granule neurons (CGNs), suggesting potential therapeutic applications in neurodegenerative diseases.
Neuroprotective Effects
A study demonstrated that this compound exhibits neuroprotective effects by reducing apoptosis in CGNs. The mechanism involves modulation of biochemical pathways that prevent cell death under stress conditions.
Enzyme Interactions
This compound has been investigated for its interactions with various enzymes:
- Carbonyl Reductase Activity : Research indicates that it can be used as a substrate for carbonyl reductases, which convert ketones to alcohols. This enzymatic activity is crucial for synthesizing other bioactive compounds .
Pharmacological Properties
The compound is being explored for its pharmacological properties:
- Potential Drug Development : Its structural features may enhance metabolic stability and bioavailability, making it a candidate for further studies in drug development.
Synthesis and Production Methods
This compound can be synthesized through several methods:
- Base-Catalyzed Reactions : A common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a diol precursor under basic conditions (e.g., sodium hydroxide) in ethanol.
Table of Synthetic Routes
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuroprotection Study : In vitro studies showed significant reductions in apoptosis rates among CGNs treated with the compound compared to controls.
- Enzymatic Activity Assessment : A study utilized recombinant E. coli strains to demonstrate the compound's effectiveness as a substrate for carbonyl reductases, achieving high yields of desired products.
Comparison with Similar Compounds
| Compound Name | Description |
|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | Known for stimulant and hallucinogenic properties. |
| 1,1,1-Trifluoro-3-phenyl-2-propanone | A trifluoromethyl ketone with neuroprotective properties. |
| 3-(Trifluoromethyl)phenyl isocyanate | Used in preparing various chemical derivatives. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

